molecular formula C30H37NO4Si B2464640 N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal CAS No. 210428-06-1

N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal

Cat. No. B2464640
CAS RN: 210428-06-1
M. Wt: 503.714
InChI Key: SGMOYJVAUPZOQY-DEOSSOPVSA-N
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Description

The compound “N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal” is a complex organic molecule. It contains a Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis to protect amines . The compound also contains a diphenylsilyl ether group, which is often used as a protecting group for alcohols .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would participate in reactions typical of its functional groups. For example, the Boc group could be removed under acidic conditions, and the diphenylsilyl ether group could be cleaved to reveal an alcohol .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is primarily involved in the synthesis of complex organic compounds. Research shows its applications in creating enantiopure compounds and as a building block in organic synthesis. For instance, it's used in the synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid, a constrained mimic of peptide backbone geometry, and heteroatomic side-chain functionality of the ala-lys dipeptide (Feng & Lubell, 2001). It also behaves as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, serving as useful building blocks in organic synthesis (Guinchard et al., 2005).

Polymer and Material Sciences

This compound finds utility in material sciences, particularly in the field of polymer chemistry. It's used in the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety, where the deprotection of the BOC group in polymer side chains occurs at specific temperatures (Jing et al., 2019). Moreover, its derivatives are used in the preparation of functional poly(acrylates and methacrylates), with significant control over molecular weight and polydispersity, showcasing its importance in precise polymerization processes (Yin et al., 2005).

Catalysis and Chemical Transformations

The compound also plays a role in catalysis and various chemical transformations. For instance, it's involved in the synthesis of constrained mimetics of peptide backbones, showcasing its utility in drug discovery and development (Mandal et al., 2005). It's also used in N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, highlighting its relevance in developing eco-friendly chemical processes (Heydari et al., 2007).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-3-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO4Si/c1-29(2,3)34-28(33)31-24(22-32)21-23-17-19-25(20-18-23)35-36(30(4,5)6,26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-20,22,24H,21H2,1-6H3,(H,31,33)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMOYJVAUPZOQY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal

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